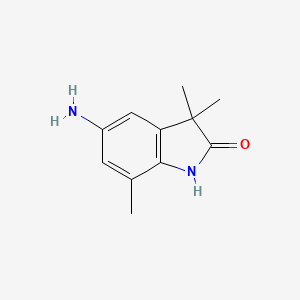

5-Amino-3,3,7-trimethylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-amino-3,3,7-trimethyl-1H-indol-2-one |

InChI |

InChI=1S/C11H14N2O/c1-6-4-7(12)5-8-9(6)13-10(14)11(8,2)3/h4-5H,12H2,1-3H3,(H,13,14) |

InChI Key |

QANQQEIGZJYPOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 3,3,7 Trimethylindolin 2 One and Its Derivatives

Strategic Synthesis of Key Precursors to the 5-Amino-3,3,7-trimethylindolin-2-one Core

The construction of the target molecule necessitates the initial synthesis of highly functionalized precursors that contain the core carbon skeleton and appropriate substituents for subsequent chemical transformations.

A key precursor strategy involves the use of 2-methylene-1,3,3-trimethylindoline, commonly known as Fischer's base. nih.gov This compound serves as a versatile building block in the synthesis of various heterocyclic systems. The synthesis of Fischer's base typically starts from 2,3,3-trimethylindolenine (B142774). This starting material can be prepared through methods such as the reaction of arylhydrazines with isopropyl methyl ketone. google.com

The conversion of 2,3,3-trimethylindolenine to Fischer's base is achieved through methylation. The reaction is conducted in a solvent in the presence of an alkaline compound, maintaining a pH between 6 and 10, preferably between 8 and 9. google.com A methylating agent, such as dimethyl sulfate, is used to introduce the methyl group at the nitrogen atom, leading to the formation of the exocyclic methylene (B1212753) group and yielding 1,3,3-trimethyl-2-methyleneindoline. google.com This intermediate is notable for its utility in cycloaddition reactions to form spiroheterocyclic compounds. researchgate.netsigmaaldrich.com

The introduction of the 5-amino group onto the indolin-2-one core is a critical transformation, typically accomplished via a two-step sequence: aromatic nitration followed by the reduction of the nitro group. The reduction of aromatic nitro compounds is a fundamental and widely used method for synthesizing primary aromatic amines. acs.orgsci-hub.se

A variety of methods are available for the reduction of aromatic nitro groups, each with its own advantages regarding chemoselectivity, functional group tolerance, and reaction conditions. masterorganicchemistry.comorganic-chemistry.org Common approaches include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent is crucial, especially when other reducible functional groups are present in the molecule. sci-hub.se

| Reduction Method | Reagents/Catalyst | Typical Conditions | Advantages/Characteristics |

| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂ gas, various solvents | Highly efficient for both aromatic and aliphatic nitro groups; can sometimes reduce other functional groups. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Pressurized H₂ gas, various solvents | Effective alternative to Pd/C, particularly when avoiding dehalogenation is necessary. masterorganicchemistry.com |

| Metal/Acid Reduction | Iron (Fe), Acid (e.g., HCl, AcOH) | Acidic aqueous or alcoholic solution | Mild, cost-effective, and shows good selectivity for the nitro group in the presence of other reducible moieties. masterorganicchemistry.comcommonorganicchemistry.com |

| Metal/Acid Reduction | Zinc (Zn), Acid (e.g., HCl, AcOH) | Acidic aqueous or alcoholic solution | Provides a mild method for reducing nitro groups while tolerating other functionalities. commonorganicchemistry.com |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Acidic conditions | A mild method that is selective for nitro groups over many other reducible groups. |

| Metal-Free Reduction | HSiCl₃, Tertiary Amine | Organic solvent | Offers a metal-free alternative that is applicable to both aromatic and aliphatic nitro groups and tolerates many functional groups. organic-chemistry.org |

These methodologies provide a robust toolkit for converting a strategically placed nitro group into the desired amino functionality, a key step in the synthesis of the target compound. The reduction of a nitro group transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Direct and Convergent Synthetic Routes to this compound

While a specific, one-pot synthesis for this compound is not prominently detailed in the literature, a convergent route can be designed based on established synthetic principles. Such a route would likely begin with a suitably substituted aniline (B41778), for instance, 2,4-dimethylaniline (B123086).

A plausible synthetic sequence would involve:

Nitration: Introduction of a nitro group at the para-position to the amino group of 2,4-dimethylaniline to yield 2,4-dimethyl-5-nitroaniline.

Protection: The amino group would likely be protected (e.g., as an amide) before subsequent steps.

Cyclization Precursor Synthesis: The protected aniline would undergo reactions to build the side chain necessary for cyclization into the indolin-2-one ring.

Lactamization/Cyclization: An intramolecular reaction would be performed to form the five-membered lactam ring, yielding the 3,3,7-trimethyl-5-nitroindolin-2-one core.

Reduction: The final step would be the selective reduction of the nitro group to the amine, as detailed in section 2.1.2, to afford the target molecule, this compound.

This approach leverages the methodologies for functional group introduction and heterocyclic ring formation to construct the complex target molecule in a controlled, stepwise manner.

General Synthetic Pathways Applicable to Indolin-2-one Frameworks

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization.

The formation of the indolin-2-one ring is a critical step that can be achieved through various intramolecular cyclization strategies. Modern methods often employ transition metal catalysis to facilitate the key bond-forming events.

Palladium-Catalyzed Cyclization: Novel indole (B1671886) syntheses have been developed using palladium catalysts. One such method involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, where a bond is formed between the C-2 and C-3 positions of the final indole structure. organic-chemistry.org

Copper-Catalyzed Domino Reactions: Highly efficient one-pot procedures for synthesizing indolines have been developed based on a domino copper-catalyzed amidation followed by a nucleophilic substitution reaction. nih.gov This method allows for the construction of the indolin-2-one ring system from ortho-iodophenalkyl mesylates under mild conditions. nih.gov

Dearomatizing Cyclization: N-fused indolines can be synthesized via a copper(II)-catalyzed dearomative cyclization of N-(2-aminobenzoyl) indoles. This process forms a new C-N bond under mild conditions, yielding tetracyclic indoline (B122111) structures. researchgate.net

These catalytic methods offer powerful and flexible approaches to constructing the core indolin-2-one framework from various precursors.

The C-3 position of the indolin-2-one ring is readily functionalized, often through reactions involving the active methylene group adjacent to the carbonyl. Aldol-type condensations and the Wittig reaction are powerful tools for introducing a wide array of substituents at this position.

Aldol (B89426) Condensation: Indolin-2-ones can participate in Aldol-type reactions. For instance, N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones can be prepared and subsequently used as intermediates. These aldol products can undergo stereoselective dehydration under acidic conditions to yield N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. researchgate.net A related intramolecular arylogous nitroaldol condensation has been used to access 2-aryl-indole derivatives, where a 3-hydroxy-indoline is proposed as an intermediate that subsequently dehydrates. nih.gov

Knoevenagel Condensation: This variation of the Aldol condensation is frequently used. For example, various amides can undergo Knoevenagel condensation with 5-substituted indolin-2-ones to produce a diverse library of 3-substituted target compounds. nih.gov

Wittig Olefination: The Wittig reaction provides a classic method for forming a carbon-carbon double bond at the C-3 position by reacting the indolin-2-one with a phosphorus ylide. This approach is fundamental in creating 3-alkylideneindolin-2-one derivatives, which are themselves important synthetic intermediates.

These functionalization strategies are crucial for creating molecular diversity and are widely employed in the synthesis of biologically active indolin-2-one derivatives. nih.govmdpi.com

Multicomponent Reaction (MCR) Strategies for Complex Indolin-2-one Adducts

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. This approach is particularly valuable for generating libraries of structurally complex molecules for drug discovery. For the synthesis of indolin-2-one derivatives, MCRs offer a convergent and atom-economical route to highly substituted scaffolds.

One notable MCR for the synthesis of complex indole-containing heterocycles involves the reaction of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid in the Ugi four-component reaction. This reaction can be adapted to generate precursors that can be subsequently cyclized to form indolin-2-one structures. For instance, a modified Ugi reaction could be envisioned where a suitably substituted aniline derivative serves as the amine component, which, after the MCR, undergoes an intramolecular cyclization to yield a substituted indolin-2-one.

Another powerful MCR is the three-component reaction between isatin (B1672199), an α-amino acid, and a dipolarophile. This reaction proceeds through the formation of an azomethine ylide from the condensation of isatin and the amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile to create complex spiro-oxindole systems. While not directly yielding this compound, this strategy highlights the utility of MCRs in constructing diverse and complex indolin-2-one adducts.

A summary of representative MCRs for the synthesis of indolin-2-one and related indole structures is presented in the table below.

| MCR Type | Reactants | Product Type | Reference |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide (Indolin-2-one precursor) | General MCR knowledge |

| Isatin-based [3+2] Cycloaddition | Isatin, α-Amino Acid, Dipolarophile | Spiro-oxindole | General MCR knowledge |

| Pyrazolo[3,4-b]pyridine Synthesis | 5-aminopyrazole, Arylaldehyde, Indandione | Pyrazolo[3,4-b]pyridine derivatives | nih.gov |

Oxidative Cyclization and Functionalization Techniques for Indolin-2-one Synthesis

Oxidative cyclization represents a powerful strategy for the synthesis of indolin-2-ones, often proceeding through the formation of key C-C or C-N bonds under oxidative conditions. These methods can provide access to the core indolin-2-one structure from acyclic precursors.

For example, iron-catalyzed oxidative coupling has been demonstrated for the dual C-H functionalization of indolin-2-ones. This methodology can be used to introduce substituents at various positions of the indolin-2-one ring system. While this is a functionalization technique, similar principles can be applied to the cyclization of appropriately designed precursors to construct the indolin-2-one core itself.

Visible-light-mediated intramolecular radical cyclization is another modern approach to access highly substituted indolines. This method can be adapted for the synthesis of indolin-2-ones by using precursors that contain an amide moiety. The reaction proceeds under mild conditions, often without the need for a transition metal photocatalyst, making it an environmentally benign synthetic route.

Furthermore, iodine-mediated oxidative cyclization reactions have been developed for the synthesis of various nitrogen-containing heterocycles. This approach could be applied to the synthesis of indolin-2-ones from suitable acyclic starting materials, where iodine acts as the oxidant to facilitate the ring-closing step.

Condensation Reactions Involving Isatin and Indole Derivatives

Condensation reactions are a classical and widely used method for the synthesis of 3,3-disubstituted indolin-2-ones. A common strategy involves the reaction of isatin (1H-indole-2,3-dione) with various nucleophiles, including indole derivatives.

The acid- or Lewis acid-catalyzed condensation of isatin with indoles leads to the formation of 3,3-di(indolyl)indolin-2-ones. This reaction typically proceeds smoothly under mild conditions and provides a straightforward route to this class of compounds. Various catalysts, such as molecular iodine, have been shown to be effective for this transformation.

The reaction of isatin with malononitrile (B47326) in a Knoevenagel condensation, followed by further transformations, can also lead to the formation of functionalized indolin-2-one derivatives. This approach allows for the introduction of a variety of substituents at the 3-position of the indolin-2-one core.

The table below summarizes some examples of condensation reactions for the synthesis of substituted indolin-2-ones.

| Reactants | Catalyst/Conditions | Product Type |

| Isatin, Indoles | Molecular Iodine | 3,3-Di(indolyl)indolin-2-ones |

| Isatin, Malononitrile | Base | 3-(Dicyanomethylene)indolin-2-one |

| 5-Aminoindole (B14826), Acetone (B3395972)/Mesityl Oxide | Iodine | Tricyclic Quinoline (B57606) Derivatives |

It has been observed that 5-aminoindole can undergo condensation with acetone or mesityl oxide in the presence of iodine to form tricyclic quinoline derivatives, highlighting the reactivity of the aminoindole scaffold in condensation reactions. dergipark.org.tr

Asymmetric and Stereoselective Synthesis of Chiral Aminoindolinone Analogues

The development of asymmetric and stereoselective methods for the synthesis of chiral aminoindolinone analogues is of great importance, as the stereochemistry of a molecule often plays a crucial role in its biological activity. Several strategies have been developed to introduce chirality into the indolin-2-one scaffold.

One approach involves the use of chiral catalysts, such as chiral aminophosphines, in double-Michael addition reactions to construct the indoline ring with control over the stereochemistry. mdpi.com Chiral bifunctional organocatalysts have also been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones, a related class of compounds, achieving high yields and enantioselectivities. nih.govscilit.com These catalysts can activate both the nucleophile and the electrophile, leading to a highly organized transition state and effective stereocontrol.

Another strategy is the use of chiral auxiliaries. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand have been used for the asymmetric synthesis of a wide variety of tailor-made α-amino acids. nih.govehu.es This methodology could be adapted to generate chiral amino acid derivatives that can then be incorporated into the indolin-2-one structure.

Furthermore, biocatalytic methods are emerging as powerful tools for asymmetric synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the asymmetric N-H carbene insertion of aromatic amines, providing a route to chiral α-amino acid derivatives with good enantioselectivity. rochester.edu This enzymatic approach could potentially be applied to the synthesis of chiral aminoindolinone precursors.

Post-Synthetic Chemical Modification and Derivatization Strategies for this compound

Post-synthetic modification is a key strategy for generating a diverse range of analogues from a common core structure, such as this compound. This allows for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.

The 5-amino group of the indolin-2-one core is a versatile handle for further functionalization. Common modifications include acylation and alkylation reactions.

Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The resulting amides can have a significant impact on the biological activity of the parent molecule. For example, Friedel-Crafts acylation is a powerful method for introducing aryl-keto groups. nih.govresearchgate.net

Alkylation: N-alkylation of the 5-amino group can be achieved using alkyl halides or other electrophiles. The reaction conditions can be controlled to achieve mono- or di-alkylation. For instance, N-alkylation of indoles can be performed by first deprotonating the N-H bond with a strong base like sodium hydride, followed by reaction with an alkyl halide. youtube.com Similar principles can be applied to the 5-amino group, although the reactivity will be different. Hydrogen-borrowing alkylation is a more recent and greener alternative that uses alcohols as alkylating agents. nih.gov

The table below provides a summary of common functionalization reactions at an amino group.

| Reaction Type | Reagents | Product |

| Acylation | Acyl chloride, Base | N-Acyl derivative |

| Alkylation | Alkyl halide, Base | N-Alkyl derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl derivative |

The 3-position of the indolin-2-one ring is a common site for introducing structural diversity, as it is adjacent to the carbonyl group and can be readily functionalized. nih.govnih.govtcichemicals.com

A widely used method for introducing substituents at the 3-position is the Knoevenagel condensation of the indolin-2-one with an aldehyde or ketone. This reaction, typically catalyzed by a base, leads to the formation of a 3-ylideneindolin-2-one derivative. The nature of the aldehyde or ketone used determines the substituent that is introduced.

Furthermore, the 3-position can be functionalized through reactions involving the enolate of the indolin-2-one. For example, alkylation of the enolate with an alkyl halide can introduce an alkyl group at the 3-position. Aldol reactions with aldehydes or ketones can also be used to introduce a β-hydroxy carbonyl moiety.

The synthesis of 3-substituted-2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones has been achieved through the sequential reaction of indole-2-ylmethyl acetates with α-amino acids. This type of reaction showcases the possibility of building complex heterocyclic systems fused to the indolin-2-one core starting from the 3-position.

A variety of substituents can be introduced at the 3-position, including:

Aryl or heteroaryl groups through condensation with corresponding aldehydes.

Alkyl chains of varying lengths and branching.

Functional groups such as esters, amides, and nitriles.

Spirocyclic systems through cycloaddition reactions.

These modifications can significantly influence the pharmacological properties of the indolin-2-one derivatives. nih.gov

Formation of Spirocyclic Indolin-2-one Systems

The indolin-2-one scaffold, particularly when substituted, serves as a versatile precursor for the construction of spirocyclic systems. These three-dimensional structures are of considerable interest due to their prevalence in natural products and their potential as bioactive molecules. Methodologies for the synthesis of spirocyclic indolin-2-ones often involve multicomponent reactions, cycloadditions, and condensation reactions.

One common approach involves the reaction of isatin derivatives with various partners. For instance, the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives can be achieved through a multicomponent reaction of a substituted isatin, malononitrile, and a pyrazolone. mdpi.com In this context, this compound can be envisioned to react in a similar manner, where the ketone at the C3 position acts as the electrophilic center for nucleophilic attack, initiating the cascade of reactions leading to the spirocyclic product.

Another versatile method is the 1,3-dipolar cycloaddition reaction. This can be accomplished, for example, in a microwave-promoted multicomponent reaction of an isatin, an α-amino acid, and a dipolarophile like 1,4-dihydro-1,4-epoxynaphthalene to yield oxygen-bridged spirooxindoles. nih.gov The reaction proceeds through the in situ formation of an azomethine ylide from the isatin and the amino acid, which then undergoes cycloaddition.

Three-component reactions of isatins, arylamines, and cyclic 1,3-diones in acetic acid have been shown to produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org This reaction highlights the ability of the isatin moiety to participate in complex transformations to build intricate molecular architectures. The amino group of an arylamine and the aryl ring itself can be involved in the construction of the new heterocyclic ring fused at the C3 position of the oxindole.

The following table summarizes representative examples of reagents and conditions used in the synthesis of spirocyclic indolin-2-one systems from isatin derivatives, which can be adapted for this compound.

| Spirocyclic System | Reactant 1 (Isatin Derivative) | Reactant 2 | Reactant 3 | Catalyst/Solvent | Ref. |

| Spiro[indoline-pyranopyrazole] | 5,7-Dibromoisatin | Malononitrile | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Sodium Acetate (B1210297) / EtOH | mdpi.com |

| Oxygen-bridged Spirooxindole | Isatins | α-Amino Acids | 1,4-Dihydro-1,4-epoxynaphthalene | Microwave / MeOH | nih.gov |

| Spiro[dihydropyridine-oxindole] | Isatin | Arylamine | Cyclopentane-1,3-dione | Acetic Acid | beilstein-journals.org |

This table presents generalized reaction conditions. Specific substrates may require optimization.

Conjugation to Form Merocyanine (B1260669) and Cyanine (B1664457) Dye Architectures

The synthesis of merocyanine and cyanine dyes often utilizes indolenine or indolium salts as key building blocks. The this compound can be considered a precursor to the corresponding indolium salt, which can then be used in condensation reactions to form the extended π-conjugated systems characteristic of these dyes.

A general and modular approach to synthesizing cyanine dyes involves a stepwise condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. nih.govresearchgate.net The synthesis typically begins with the N-alkylation of an indolenine derivative to form a reactive indolium salt. The methyl group at the 2-position of the indolium ring is activated and can react with a suitable polymethine synthon.

For instance, a carboxy-indolium precursor can be synthesized and subsequently reacted with a malonaldehyde dianilide in the presence of a base like sodium acetate to form a hemicyanine. This intermediate can then be reacted with a second indolium salt to generate the final symmetric or asymmetric cyanine dye. nih.gov The amino group on the this compound scaffold could be protected or unprotected during this sequence, potentially influencing the spectral properties of the resulting dye or providing a handle for further functionalization.

The synthesis of heptamethine cyanine dyes can be achieved by the condensation of substituted 2,3,3-trimethyl indolenium salts with reagents such as 2-chloro-formyl-3-hydroxy-methylenecyclohexene or N-[5-(phenylamino)-2,4-phentadienylidene] aniline monohydrochloride. mdpi.com These reactions are typically carried out in solvents like acetic acid and acetic anhydride.

The following table outlines the general steps and reagents involved in the synthesis of cyanine dyes, which could be adapted for derivatives of this compound.

| Synthesis Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Ref. |

| Indolium Salt Formation | Indolenine Derivative | Alkylating Agent | Acetonitrile or solvent-free, heat | Indolium Salt | nih.govresearchgate.net |

| Hemicyanine Formation | Indolium Salt | Malonaldehyde Dianilide | Sodium Acetate / MeOH | Hemicyanine | nih.gov |

| Cyanine Dye Formation | Hemicyanine | Second Indolium Salt | Acetic Anhydride / Pyridine | Asymmetric Cyanine Dye | nih.gov |

| Heptamethine Cyanine Synthesis | Indolenium Salt | N-[5-(phenylamino)-2,4-phentadienylidene] aniline monohydrochloride | Pyridine, Acetic Anhydride, DMF | Heptamethine Cyanine Dye | mdpi.com |

This table illustrates a general synthetic pathway. The specific choice of reagents and conditions will depend on the desired final dye structure.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Amino 3,3,7 Trimethylindolin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic framework of 5-Amino-3,3,7-trimethylindolin-2-one.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group, the amide proton, and the three methyl groups. The aromatic region would likely display signals for the two protons on the benzene (B151609) ring. psu.edu The amino group (-NH₂) protons would appear as a broad singlet, while the amide (lactam) N-H proton would also be a singlet, typically found further downfield. psu.edu The three methyl groups at positions C3 and C7 would present as sharp singlets. Specifically, the two geminal methyl groups at the C3 position are chemically equivalent and would produce a single signal integrating to six protons, while the methyl group at C7 would produce a separate signal integrating to three protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactam group, typically resonating in the 160-180 ppm range. mdpi.com The aromatic carbons would appear in the 100-150 ppm region. The quaternary carbons, such as C3 and C7, would also be identifiable. The carbons of the three methyl groups would be observed in the upfield region of the spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for substituted indolin-2-one derivatives.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-H | 8.0 - 9.0 (s, 1H) | - |

| C2 | - | 170 - 180 |

| C3 | - | 45 - 55 |

| C3-(CH₃)₂ | 1.2 - 1.5 (s, 6H) | 25 - 35 |

| C3a | - | 135 - 145 |

| C4 | 6.5 - 6.8 (d, 1H) | 110 - 120 |

| C5 | - | 140 - 150 |

| C5-NH₂ | 3.5 - 4.5 (br s, 2H) | - |

| C6 | 6.4 - 6.7 (d, 1H) | 115 - 125 |

| C7 | - | 120 - 130 |

| C7-CH₃ | 2.0 - 2.3 (s, 3H) | 15 - 25 |

| C7a | - | 145 - 155 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would primarily show a cross-peak between the aromatic protons at C4 and C6, confirming their adjacent relationship on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. sdsu.eduyoutube.com This would definitively assign the proton signals for the aromatic C4-H and C6-H to their respective carbon atoms, and similarly for the methyl protons and their corresponding carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly powerful for identifying connections involving quaternary carbons. For instance, correlations would be expected from the C3-methyl protons to the C3 quaternary carbon and the C2 carbonyl carbon. The C7-methyl protons would show correlations to the C7 and adjacent aromatic carbons (C6, C7a). The amide proton (N1-H) might show correlations to C2, C7a, and C3a. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. nih.gov A NOESY spectrum could confirm the spatial proximity between the C7-methyl group and the aromatic proton at C6. It could also show correlations between the amide proton and nearby groups, providing insight into the molecule's preferred conformation in solution. researchgate.net

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

| COSY | H4 | H6 | Confirms connectivity of aromatic protons. |

| HSQC | C3-(CH ₃)₂ | C 3-(C H₃)₂ | Links methyl protons to their carbons. |

| H4, H6 | C4, C6 | Links aromatic protons to their carbons. | |

| HMBC | C3-(CH ₃)₂ | C2, C3, C3a | Establishes connectivity around the C3 quaternary center. |

| C7-CH ₃ | C6, C7, C7a | Confirms position of the C7-methyl group. | |

| N1-H | C2, C7a | Confirms lactam ring structure. | |

| NOESY | C7-CH ₃ | H6 | Shows spatial proximity of C7-methyl and H6. |

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR experiments are employed to study dynamic molecular processes, such as conformational changes or hindered rotation, that occur on the NMR timescale. ox.ac.uk For this compound, VT-NMR could be used to investigate the rotation around the C5-N bond of the amino group. At low temperatures, this rotation might slow down sufficiently to cause broadening or even splitting of the signals for the aromatic protons, providing insight into the rotational energy barrier. rsc.org Similarly, any conformational flexibility in the five-membered ring could potentially be studied using this technique. ox.ac.uk

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₂H₁₆N₂O), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this indolin-2-one derivative, common fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the C3 or C7 position.

Loss of carbon monoxide (CO) from the lactam carbonyl group.

Cleavage of the five-membered ring.

α-cleavage adjacent to the amino group on the aromatic ring.

Analyzing these fragmentation patterns helps to piece together and confirm the different structural components of the molecule. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. vscht.cz The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | 3100 - 3300 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Amide Carbonyl (C=O) | Stretch | 1680 - 1720 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

The presence of a strong band around 1700 cm⁻¹ is a clear indicator of the lactam carbonyl group. mdpi.com The N-H stretching region above 3100 cm⁻¹ would show distinct bands for the primary amine (-NH₂) and the secondary amide (-NH-), confirming both nitrogen-containing functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) provide information about the conjugated π-electron system of the molecule. The aromatic ring and the carbonyl group in this compound constitute a chromophore. The presence of the electron-donating amino group on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted indolin-2-one core. The spectrum would likely show intense absorptions corresponding to π→π* transitions of the aromatic system and a weaker absorption at a longer wavelength due to the n→π* transition of the carbonyl group. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate an electron density map and build an exact model of the atomic arrangement.

This technique provides definitive data on:

Bond Lengths and Angles: Precise measurements that confirm the molecular geometry.

Conformation: The exact spatial orientation of the atoms and the puckering of the five-membered ring.

Intermolecular Interactions: In the crystal lattice, molecules are held together by forces such as hydrogen bonding and van der Waals interactions. X-ray crystallography can reveal hydrogen bonds formed by the amino (-NH₂) and amide (-NH) groups, which play a critical role in the solid-state packing of the molecules.

While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides an unambiguous and definitive structural proof for this compound, complementing the structural insights gained from spectroscopic methods performed in solution.

Computational and Theoretical Chemistry Approaches in the Study of 5 Amino 3,3,7 Trimethylindolin 2 One

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Amino-3,3,7-trimethylindolin-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can precisely calculate bond lengths, bond angles, and dihedral angles of the ground state structure. bhu.ac.in

Beyond finding a single stable structure, computational methods can explore the conformational energy landscape. nih.govnih.gov Molecules can exist in various spatial arrangements, known as conformers, which can interconvert if the energy barriers are low. nih.gov For this compound, key flexible points include the orientation of the amino group and the methyl groups. By systematically rotating these groups and calculating the corresponding energy, a potential energy surface can be mapped. This landscape reveals the energies of different stable conformers and the transition states that connect them, providing a comprehensive picture of the molecule's structural dynamics. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A small energy gap suggests that a molecule is more reactive and requires less energy to become excited. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions most involved in electron donation and acceptance, respectively. The amino group and the aromatic ring are expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the carbonyl group and the fused ring system.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using conceptual DFT, providing quantitative measures of chemical behavior. nih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system; related to electronegativity (χ = -μ). nih.gov |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Represents the resistance to change in electron distribution or charge transfer. nih.gov |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. nih.gov |

| Electrodonating Power (ω-) | ω- = (3EHOMO + ELUMO)2 / (16η) | Indicates the capacity to donate charge. nih.gov |

| Electroaccepting Power (ω+) | ω+ = (EHOMO + 3ELUMO)2 / (16η) | Indicates the capacity to accept charge. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in It plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atom of the carbonyl group and the nitrogen of the amino group due to their lone pairs of electrons.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the amino group. bhu.ac.in

Green regions represent areas of neutral potential.

The MEP map provides an intuitive understanding of charge distribution and is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Spectroscopic Simulation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and simulate electronic spectra, such as UV-Vis absorption. mdpi.comresearchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. researchgate.net

For this compound, TD-DFT calculations can predict its UV-Vis spectrum, identifying the key electronic transitions. scirp.org The analysis typically reveals that the main absorption bands arise from transitions between frontier molecular orbitals, such as the HOMO → LUMO transition. mdpi.com By performing these calculations in different solvents using a model like the Polarizable Continuum Model (PCM), it is also possible to study solvatochromic effects—the shift in absorption wavelength due to solvent polarity. scirp.org

Reactivity Indices: Fukui Functions and Parr Functions for Site Selectivity

To gain a more detailed, atom-specific understanding of reactivity, conceptual DFT offers local reactivity descriptors like Fukui functions. The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.net It helps identify the most reactive sites within a molecule.

Condensed Fukui functions are calculated for each atom and are used to predict selectivity for different types of reactions:

ƒk+ : For nucleophilic attack (electron acceptance), the site with the highest value is most reactive.

ƒk- : For electrophilic attack (electron donation), the site with the highest value is most reactive.

ƒk0 : For radical attack, the site with the highest value is most reactive.

By calculating these indices for each atom in this compound, one can rank the reactivity of the carbon, nitrogen, and oxygen atoms, providing a precise guide to its chemical behavior in reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the molecular wavefunction, translating it into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and resonance, which stabilize the molecule. scirp.org

NBO analysis quantifies the interaction between a filled "donor" NBO (e.g., a bonding orbital σ or a lone pair n) and an empty "acceptor" NBO (e.g., an antibonding orbital σ* or π*). The stabilization energy, E(2), associated with this donor-acceptor interaction is calculated using second-order perturbation theory. ijcce.ac.ir A higher E(2) value indicates a stronger interaction. wisc.edu

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

While specific Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the broader class of indolin-2-one derivatives has been the subject of numerous predictive modeling studies. These studies provide a robust framework for understanding how the structural features of this chemical family, including the specific substitutions found in this compound, can influence its physicochemical properties and biological activities.

QSAR and QSPR models are computational tools that correlate variations in the molecular structure of compounds with their observed biological activities or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in modern drug discovery, enabling the prediction of a compound's behavior, guiding the synthesis of more potent and safer analogs, and reducing the time and cost associated with experimental screening. nih.gov

Predictive Modeling of Biological Activity (QSAR)

The indolin-2-one scaffold is a core component of many biologically active molecules, particularly kinase inhibitors used in anticancer therapies. researchgate.netnih.govacs.org Consequently, a significant body of QSAR research has focused on predicting the anticancer potency of indolin-2-one derivatives.

Detailed Research Findings:

Anticancer Activity: Numerous QSAR studies have been conducted on indolin-2-one analogs to predict their efficacy as anticancer agents. For instance, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyrrole-indolin-2-ones that act as Aurora A kinase inhibitors. nih.govnih.govmdpi.com These models correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules with their inhibitory activity (pIC50). The statistical robustness of these models, often indicated by high cross-validation coefficients (q²) and correlation coefficients (r²), confirms their predictive power. researchgate.net For example, a study on pyrrole-indolin-2-ones yielded a CoMFA model with a q² of 0.726 and an r² of 0.972, demonstrating excellent predictive capability. nih.gov Such models help identify key structural requirements for enhanced activity, for example, highlighting that bulky, electropositive substituents at certain positions on the phenyl ring can improve the inhibitory potential. researchgate.net

Mechanism-Specific Predictions: QSAR models have been developed to predict the activity of indolin-2-one derivatives against specific molecular targets. Studies have focused on inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com These predictive models are often combined with molecular docking to understand the binding interactions within the kinase's ATP pocket, further refining the design of new, more potent inhibitors. mdpi.com

Descriptor-Based Models: 2D-QSAR models have also been employed, using physicochemical descriptors to predict the cytotoxic activity of indolin-2-one derivatives against various cancer cell lines. researchgate.net In one study, parameters such as Van der Waals energy, shape flexibility index, LogP, and molecular refractivity were correlated with the cytotoxic concentrations (CTC50) against HEp-2 and DLA cell lines, achieving high correlation coefficients (r² > 0.95). researchgate.net

The data below illustrates a typical dataset used in a QSAR study for a series of indolin-2-one analogs, showing the correlation between their structure, experimental activity, and the activity predicted by a developed model.

Table 1: Example of a QSAR Dataset for Indolin-2-one Analogs as Kinase Inhibitors

| Compound ID | Structure (Core: Indolin-2-one) | Substituents | Experimental pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|---|---|

| Analog 1 | Generic Indolin-2-one Core | R1=H, R2=Phenyl | 6.52 | 6.48 | 0.04 |

| Analog 2 | R1=H, R2=4-Chlorophenyl | 7.15 | 7.20 | -0.05 | |

| Analog 3 | R1=CH3, R2=Phenyl | 6.88 | 6.91 | -0.03 | |

| Analog 4 | R1=CH3, R2=4-Fluorophenyl | 7.50 | 7.45 | 0.05 |

Note: The data in this table is representative and derived from typical QSAR studies on indolin-2-one analogs for illustrative purposes. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Predictive Modeling of Physicochemical Properties (QSPR)

QSPR models are used to predict fundamental physicochemical properties that are crucial for a compound's pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like this compound, QSPR can estimate properties like lipophilicity (LogP), aqueous solubility (LogS), and polar surface area (PSA). nih.gov These predictions are vital in the early stages of drug development to assess the "drug-likeness" of a molecule.

Detailed Research Findings:

Aqueous Solubility (LogS): Predicting aqueous solubility is another key application of QSPR. mdpi.com Poor solubility can hinder a drug's absorption and bioavailability. QSPR models for drug-like compounds often employ a combination of descriptors, including those related to molecular size, polarity, and hydrogen bonding capacity, to provide accurate solubility predictions.

The application of such models to this compound would allow for an early assessment of its potential pharmacokinetic challenges and guide structural modifications to improve its properties.

Table 2: Example of a QSPR Model for Predicting Physicochemical Properties

| Physicochemical Property | Commonly Used Molecular Descriptors | Predicted Value (Illustrative) for this compound |

|---|---|---|

| Lipophilicity (LogP) | Topological Polar Surface Area (TPSA), Molar Refractivity (MR), Number of Rotatable Bonds | 2.1 ± 0.4 |

| Aqueous Solubility (LogS) | LogP, Molecular Weight (MW), Number of Hydrogen Bond Donors/Acceptors | -3.5 ± 0.6 |

| Polar Surface Area (PSA) | Contribution of N and O atoms and attached hydrogens | 55.1 Ų |

Note: The predicted values are illustrative estimations based on general QSPR models for drug-like molecules and are not from a specific study on this exact compound.

Research Applications of 5 Amino 3,3,7 Trimethylindolin 2 One and Its Derivatives in Chemical Science and Materials Engineering

Utilization in the Synthesis of Functional Organic Materials and Dyes

The indolin-2-one scaffold is integral to the design of various functional dyes and materials. The presence of an amino group at the 5-position, as in 5-amino-3,3,7-trimethylindolin-2-one, provides a crucial handle for synthetic modification, allowing for its incorporation into larger conjugated systems with tailored electronic and optical properties.

Derivatives of this compound are employed in the synthesis of sophisticated chromophores and fluorophores. The amino group can act as a potent electron-donating group within a "push-pull" molecular architecture, which is fundamental for creating materials with strong absorption and emission in the visible and near-infrared regions. For instance, the indoline (B122111) nitrogen can be quaternized to form an indolinium salt, a key intermediate that can be condensed with various aldehydes or other electrophilic partners. This strategy is used to create fluorescent dyes where the indoline moiety serves as the electron donor part of the chromophore. The resulting molecules, such as those based on aminopyridine or thiazoloindole scaffolds, often exhibit significant fluorescence quantum yields and can be designed for applications like live-cell imaging and optical sensing. nih.govmdpi.comnih.gov The specific substitution pattern of this compound, with its electron-donating amino group and bulky methyl groups, can be used to fine-tune the photophysical properties, including solubility, quantum yield, and Stokes shift, of the final dye.

Merocyanine (B1260669) dyes, a class of molecules characterized by a donor-π-acceptor (D-π-A) structure, are widely investigated for their second-order non-linear optical (NLO) properties. The indoline ring system is a common electron donor used in the design of high-performance NLO chromophores. dntb.gov.ua The synthesis of such dyes often involves the condensation of an activated indoline derivative (like a quaternized Fischer's base derived from this compound) with an electron-accepting heterocyclic moiety, such as those based on tricyanofuran (TCF) or pyridylidene. dntb.gov.uaresearchgate.net The amino group at the 5-position enhances the electron-donating strength of the indoline unit, which can lead to a larger molecular hyperpolarizability (β), a key figure of merit for NLO materials. The extended π-conjugation in the final merocyanine dye facilitates efficient intramolecular charge transfer upon excitation, which is the origin of the NLO response. researchgate.net

The indoline framework is a cornerstone in the synthesis of spiropyrans, one of the most important classes of photochromic molecules. nih.govnih.gov These compounds can reversibly switch between two isomers—a colorless, closed spiropyran (SP) form and a colorful, open merocyanine (MC) form—upon stimulation with light. The synthesis typically involves the condensation of a substituted indolinium salt (Fischer's base) with a substituted salicylaldehyde. nih.govfinechem-mirea.rumdpi.com this compound can be converted into the corresponding Fischer's base, which then serves as the indoline part of the spiropyran.

Upon irradiation with UV light, the C-O spiro bond cleaves, allowing for rotation and the formation of the planar, conjugated merocyanine form, which absorbs strongly in the visible spectrum. nih.govrsc.org This process is reversible, with visible light or thermal energy promoting the ring-closing back to the spiropyran form. nih.gov The electronic nature of substituents on the indoline ring significantly influences the stability of the open form and the switching kinetics. An electron-donating group like the 5-amino group can stabilize the positive charge that develops on the indoline nitrogen in the zwitterionic merocyanine form, thereby affecting the color and fade rate of the photoswitch. rsc.org This tunability makes such spiropyran derivatives highly valuable for applications in smart materials, molecular switches, and rewritable optical data storage.

As Building Blocks in Advanced Heterocyclic Synthesis

The structural features of this compound make it an adept building block for constructing more complex heterocyclic frameworks through various synthetic strategies, including multicomponent reactions (MCRs). nih.govsemanticscholar.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.

The exocyclic amino group at the C-5 position can act as a nucleophile, participating in condensation or cyclization reactions. For example, it can react with diketones or other bifunctional electrophiles to form new fused ring systems. The lactam moiety within the indolinone ring also presents opportunities for chemical transformation. This dual functionality allows the compound to be used in diversity-oriented synthesis to generate libraries of complex molecules with potential biological activities. nih.govresearchgate.net The indolinone scaffold itself is a privileged structure in medicinal chemistry, and using derivatives like this compound as a starting point allows for the rapid assembly of novel heterocyclic compounds.

Academic Investigations into Biological Activity and Chemical Biology Tools (Excluding Clinical Human Trials)

The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Derivatives of this compound are subjects of academic research to explore their potential as modulators of enzyme activity.

Kinase Inhibition:

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov The indolin-2-one skeleton is the central pharmacophore of several approved kinase inhibitors, such as Sunitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs). researchgate.netnih.gov Research into the structure-activity relationship (SAR) of indolin-2-one derivatives has shown that substitutions at various positions on the ring are critical for potency and selectivity. nih.govnih.gov

The 3-position of the indolinone ring is typically functionalized to interact with the ATP-binding site of the kinase. nih.govmdpi.com The amino group at the 5-position can form key hydrogen bonds with the enzyme and is often crucial for activity. For example, in inhibitors of Aurora A kinase, a key mitotic regulator, derivatives of (E)-3-benzylideneindolin-2-one have been synthesized and evaluated, with substitutions on the indolinone core significantly impacting inhibitory potency. nih.gov The data below illustrates the inhibitory activity of such derivatives against Aurora A kinase.

Table 1: Inhibition of Aurora A Kinase by Substituted (E)-3-benzylideneindolin-2-one Derivatives

| Compound ID | Substitution on Indolin-2-one | IC₅₀ (µM) nih.gov |

|---|---|---|

| AK32 | 6-CH₃ | 10.51 ± 1.61 |

| AK33 | 5-CH₃ | 12.74 ± 2.16 |

| AK34 | 4-CH₃ | 1.68 ± 0.46 |

| AK35 | 4-CH₃, N-OH | 1.68 ± 0.55 |

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The primary sulfonamide group (SO₂NH₂) is a classic zinc-binding group used to design potent CA inhibitors. Novel inhibitors have been developed by linking a sulfonamide moiety to a heterocyclic scaffold, such as indolin-2-one, which serves to anchor the molecule in the active site. unifi.itnih.gov

The synthesis of these inhibitors often involves the reaction of substituted isatin (B1672199) or indolinone derivatives with a benzenesulfonamide (B165840) synthon. unifi.it The resulting compounds have been shown to inhibit various human CA (hCA) isoforms with high affinity. The substitution pattern on the indolin-2-one ring plays a crucial role in determining the potency and isoform selectivity of the inhibitor. unifi.it For example, halogen substituents at the 5-position of the indolin-2-one moiety have been shown to enhance inhibitory activity against hCA II and hCA IV. unifi.itnih.gov The data in the table below highlights the potent inhibition of several hCA isoforms by indolin-2-one-based sulfonamides.

Table 2: Inhibition Constants (Kᵢ) of Indolin-2-one-based Sulfonamides Against Human Carbonic Anhydrase Isoforms

| Compound | Substitution on Indolin-2-one | hCA I Kᵢ (nM) nih.gov | hCA II Kᵢ (nM) nih.gov | hCA IV Kᵢ (nM) nih.gov | hCA VII Kᵢ (nM) nih.gov |

|---|---|---|---|---|---|

| 3a | H | 480.1 | 41.4 | 272.3 | 64.1 |

| 3b | 5-Cl | 102.3 | 17.9 | 46.1 | 39.0 |

| 3c | 5-Br | 42.0 | 9.4 | 14.2 | 13.2 |

| 3d | 5-I | 55.4 | 5.9 | 4.0 | 20.1 |

| 3e | 5-NO₂ | 8550.9 | 761.0 | 2069.5 | 694.0 |

| 3f | 5,7-di-Br | 115.8 | 8.3 | 6.5 | 18.2 |

Antimicrobial and Anthelmintic Activity Assessments

The indolin-2-one core is a prominent feature in many compounds developed for their potential to combat microbial and parasitic infections. Researchers have synthesized and evaluated numerous derivatives for their efficacy against a range of pathogens.

Antimicrobial Activity:

Substituted indolin-2-ones have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial potency is often influenced by the nature and position of substituents on the indolinone ring. For instance, the introduction of a 3-alkylidene group has been a successful strategy in developing antibacterial agents. nih.gov Studies on 3-substituted benzylidene indolin-2-one and 2-thione derivatives have identified compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica. dergipark.org.trresearchgate.net

Hybrids of indolin-2-one with other antimicrobial pharmacophores, such as nitroimidazole, have yielded compounds with remarkable potency, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.0625 µg/mL against certain bacterial strains. nih.gov Similarly, 1,5-disubstituted indolin-2-one derivatives containing sulfonamide moieties have shown promising antibacterial effects against S. aureus.

The following table summarizes the antimicrobial activities of selected indolin-2-one derivatives from various research studies.

| Derivative Class | Target Microorganism | Activity (MIC in µg/mL) | Reference |

| 3-Substituted Indole-2-one | Methicillin-resistant S. aureus | 125 | dergipark.org.trresearchgate.net |

| 3-Substituted Indole-2-one | S. enterica | 125 | dergipark.org.trresearchgate.net |

| 3-Alkylidene-2-indolone | E. coli | 1 | nih.gov |

| Indolin-2-one-nitroimidazole hybrid | Gram-positive & Gram-negative bacteria | 0.0625 - 4 | nih.gov |

| 3-Benzylidene-indolin-2-ones | S. aureus, S. pyogenes, E. coli | Significant Activity | nih.gov |

| Indolin-2-ones with arylidene motif | B. cereus | Good Activity | nih.gov |

| Indolin-2-ones with 3-aminophenyl or 2-pyridyl groups | Candida species | Good Activity | nih.gov |

Anthelmintic Activity:

Helminth infections pose a significant global health challenge, and the development of new anthelmintic agents is crucial to combat emerging drug resistance. nih.gov Indole (B1671886) and its derivatives have been investigated as a potential source of new anthelmintic drugs. jddtonline.inforesearchgate.net Research has shown that certain (1,3,4)oxadiazino-[6,5-b]indole derivatives exhibit significant anthelmintic activity when tested against Indian adult earthworms (Pheretima posthuma), a common model for screening. researchgate.net The activity is often measured by the time taken for paralysis and death of the worms.

Studies on other heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have also demonstrated a relationship between chemical structure and anthelmintic potential, indicating that specific substitutions can enhance activity. nih.gov While direct studies on this compound are not available, the proven anthelmintic potential of the broader indole class suggests that its derivatives could be promising candidates for further investigation. For example, studies on monoterpenes and sesquiterpenes have shown that the presence of hydroxyl groups is crucial for their anthelmintic effects. japsonline.comresearchgate.net

Below is a table summarizing the anthelmintic activity of representative indole derivatives.

| Compound Class | Organism | Key Findings | Reference |

| (1,3,4)Oxadiazino-[6,5-b]indole derivatives | Pheretima posthuma | Some derivatives showed moderate to good paralytic time compared to Albendazole. | researchgate.net |

| Substituted quinoxaline (B1680401) compounds (derived from indole) | Pheretima posthuma | Derivatives with electron-withdrawing groups showed moderate to significant activity. | jddtonline.info |

| 1,2,4-Triazole derivatives | Nematodes (in vitro) | A derivative with 4-pyridyl and phenyl substituents showed the highest activity (LC50 of 2.475 µg/µL). | nih.gov |

Development of Fluorescent Probes and Optical Control Ligands for Biological Systems

The inherent photophysical properties of the indole scaffold make its derivatives attractive candidates for the development of fluorescent probes for bioimaging. mdpi.com These probes can be designed to detect specific analytes, ions, or changes in the cellular microenvironment, such as pH. nih.gov

Indole-based fluorescent probes are often designed based on the donor-π-acceptor (D-π-A) concept, which can lead to interesting photophysical phenomena like solvatochromism. mdpi.com For instance, indolenine-based derivatives have been synthesized as two-photon fluorescent probes for imaging pH changes in living cells. nih.gov These probes can exhibit an "off-on" fluorescence response to acidic conditions. Furthermore, squarylium dyes derived from indolenine and benzo[e]indole have been evaluated as fluorescent probes for the detection of proteins like human serum albumin. uminho.pt

The concept of optical control involves using light to modulate the activity of biological molecules with high spatiotemporal precision. This can be achieved using photoswitchable ligands that can be turned 'on' or 'off' with specific wavelengths of light. While not directly involving an indolinone, research has shown that azobenzene (B91143) derivatives of known ligands can be used to optically control G protein-coupled receptors like dopamine (B1211576) receptors. nih.gov The rigid and tunable structure of the indolin-2-one core suggests its potential as a scaffold for the development of novel photoswitchable tethered ligands for the optical control of various biological targets.

Environmental Relevance and Detection in Industrial/Agricultural Effluents

The environmental fate of heterocyclic compounds, including indolinone derivatives, is an area of growing concern. mdpi.com As many pharmaceuticals and industrial chemicals contain heterocyclic cores, their release into the environment via wastewater is inevitable. fwrj.commdpi.comresearchgate.net These compounds can enter aquatic systems through effluents from wastewater treatment plants (WWTPs), which are often not designed to completely remove such complex organic molecules. nih.govresearchgate.net

Nitrogen-containing heterocyclic compounds can be present in industrial wastewater from various sources, including pharmaceutical manufacturing. researchgate.net Their presence in aquatic environments can range from nanograms to micrograms per liter. mdpi.com The environmental fate of these compounds is influenced by factors such as their water solubility, biodegradability, and potential for photolysis or sorption to sediment. mdpi.com

Detecting these trace organic compounds in complex matrices like industrial or agricultural effluents requires sophisticated analytical techniques. acs.org Methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry are commonly employed for the identification and quantification of these pollutants. rsc.org Given the potential for bioactivity, monitoring the presence and persistence of indolinone derivatives and other heterocyclic compounds in the environment is crucial for assessing their potential ecological impact.

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.